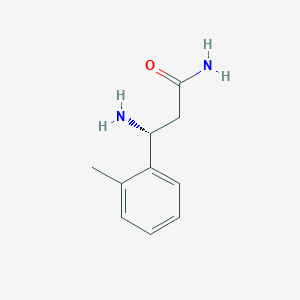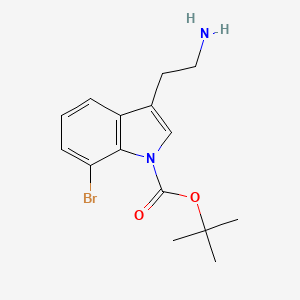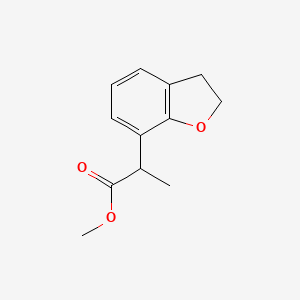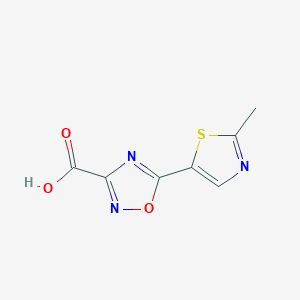
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent and a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
科学研究应用
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用机制
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Similar in structure but lacks the thiazole ring.
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness
The uniqueness of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its combined thiazole and oxadiazole rings, which confer a unique set of chemical and biological properties. This dual-ring system allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.
属性
分子式 |
C7H5N3O3S |
|---|---|
分子量 |
211.20 g/mol |
IUPAC 名称 |
5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3S/c1-3-8-2-4(14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |
InChI 键 |
LNWGHOOFAHBRBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)C2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



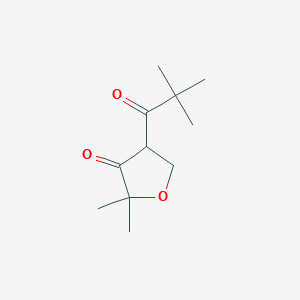
![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)


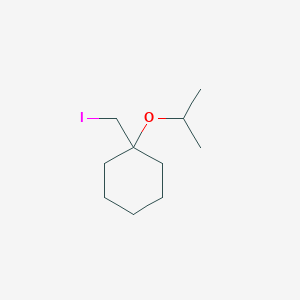
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)


